Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a triazole ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor.
Coupling with Benzoate Ester: The final step involves coupling the triazole-furan intermediate with methyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves interactions with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(3-methyl-furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol
Uniqueness
Methyl 4-(2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to the presence of the benzoate ester, which can enhance its solubility and bioavailability compared to similar compounds .
Properties
CAS No. |
585557-45-5 |
---|---|
Molecular Formula |
C19H18N4O4S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H18N4O4S/c1-3-10-23-17(15-5-4-11-27-15)21-22-19(23)28-12-16(24)20-14-8-6-13(7-9-14)18(25)26-2/h3-9,11H,1,10,12H2,2H3,(H,20,24) |
InChI Key |
AFUPEZPSHMFNLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.